9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Intermediates

Medicinal chemistry programs requiring validated kinase inhibitor intermediates face long revalidation cycles when switching heteroatom substitution patterns. This specific 9-oxa-3-aza bicyclic scaffold (CAS: 1947317-74-9) offers a published, solvent-free thermolytic cyclization route with demonstrated utility in SAR exploration. - Peer-reviewed synthetic route eliminates process re-optimization - Distinct 3D topology vs. constitutional isomers (e.g., 3-oxa-9-aza variant) - Calculated LogP 0.9491 for predictable physicochemical profiling - Enables rapid diversification around bridged morpholine core

Molecular Formula C7H14ClNO
Molecular Weight 163.65
CAS No. 1947317-74-9
Cat. No. B2782775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride
CAS1947317-74-9
Molecular FormulaC7H14ClNO
Molecular Weight163.65
Structural Identifiers
SMILESC1CC2CNCC(C1)O2.Cl
InChIInChI=1S/C7H13NO.ClH/c1-2-6-4-8-5-7(3-1)9-6;/h6-8H,1-5H2;1H
InChIKeyDPWYPZDGDQXBJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Oxa-3-azabicyclo[3.3.1]nonane Hydrochloride: Chemical Identity


9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride (CAS: 1947317-74-9) is a heterobicyclic organic compound featuring a bridged bicyclo[3.3.1]nonane core with an oxygen atom at the 9-position and a nitrogen atom at the 3-position, formulated as its hydrochloride salt (C₇H₁₄ClNO, MW 163.65) . The compound is commercially available as a research intermediate with a typical purity specification of 95-98% and has defined GHS safety classification as a skin and eye irritant . This scaffold belongs to the class of bridged morpholines, a category of conformationally restricted heterocycles recognized as useful intermediates in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas [1].

Why Substitution with Isomers Is Scientifically Invalid


The substitution of 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride with its constitutional isomer 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride (CAS: 100368-29-4) or the smaller 8-oxa-3-aza-bicyclo[3.2.1]octane scaffold is not permissible in research applications without extensive revalidation. The differential positioning of the oxygen and nitrogen heteroatoms within the bicyclic framework imparts distinct three-dimensional topologies, hydrogen-bonding geometries, and conformational constraints that directly influence molecular recognition events with biological targets [1]. Furthermore, the specific 9-oxa-3-aza substitution pattern is explicitly documented as an intermediate for kinase inhibitor synthesis via a defined solvent-free thermolytic cyclization route, and any deviation from this specific scaffold would necessitate a complete re-optimization of synthetic pathways and downstream SAR relationships [2].

Differentiation from Closest Analogs: Evidence


Synthetic Route Availability vs. Isomers

A concise, peer-reviewed synthetic route specifically for 9-oxa-3-aza-bicyclo[3.3.1]nonane has been published, enabling its production from 4H-pyran-2,6-dicarboxylic acid via a solvent-free thermolytic cyclization [1]. In contrast, a direct, validated synthetic protocol for the constitutional isomer 3-oxa-9-azabicyclo[3.3.1]nonane or the smaller 8-oxa-3-aza-bicyclo[3.2.1]octane was not identified in the primary literature. This documented route directly reduces process development time and risk for researchers seeking to advance this specific scaffold into derivative synthesis [1].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Intermediates

Isomer-Specific LogP and Topology Differences

Computational analysis of the target compound (free base form) reveals a calculated LogP of 0.9491 . While the constitutional isomer 3-oxa-9-azabicyclo[3.3.1]nonane shares the same molecular weight, the spatial arrangement of the oxygen and nitrogen atoms differs. The 9-oxa-3-aza configuration places the oxygen at a bridging position, which, based on class-level inference, can influence key physicochemical properties like hydrogen-bonding geometry and overall molecular topology [1]. The calculated LogP value is a quantitative descriptor that can differentiate it from other bridged morpholine analogs in library design [1].

Physicochemical Property Analysis Drug Design ADME Prediction

Kinase Inhibitor Intermediate Application

The 9-oxa-3-aza-bicyclo[3.3.1]nonane scaffold is explicitly identified in peer-reviewed literature as a 'useful intermediate for synthesising kinase inhibitors' [1]. This application is tied directly to the specific 9-oxa-3-aza substitution pattern. While the general azabicyclo[3.3.1]nonane core is a recognized privileged structure in drug discovery [2], the specific utility as a kinase inhibitor intermediate is documented for this precise scaffold, providing a clear research direction and application differentiation from other isomers or analogs that lack this published link [1].

Kinase Inhibition Chemical Biology Medicinal Chemistry

Orexin Receptor Antagonist Potential

A patent study indicates that derivatives of the 9-oxa-3-azabicyclo[3.3.1]nonane scaffold can act as non-peptide antagonists of human orexin receptors [1]. Orexin receptor antagonism is a validated therapeutic strategy for insomnia and other sleep disorders. While the direct Ki value for the hydrochloride salt is not publicly available, the existence of this patent literature points to a specific, high-interest biological target for derivatives of this exact scaffold, providing a clear differentiation from other bridged morpholines which may not be associated with this mechanism [1].

Orexin Receptor Neuroscience Sleep Disorders

Research and Industrial Applications


Kinase Inhibitor Library Synthesis

Medicinal chemistry groups focused on developing novel kinase inhibitors should prioritize this compound due to its published, peer-reviewed synthetic route [1]. The availability of a concise, scalable protocol minimizes synthetic development time and allows for rapid diversification to explore structure-activity relationships around the bridged morpholine core [1].

Orexin Receptor Antagonist Development

Research programs targeting orexin receptors for the treatment of sleep-wake disorders may find this scaffold a suitable starting point for lead optimization [1]. Patent literature suggests derivatives of this exact bicyclic system can function as non-peptide antagonists, providing a clear rationale for procurement in neuroscience-focused drug discovery projects [1].

Differentiated Building Block for 3D Compound Libraries

Organizations building diverse, three-dimensional small-molecule libraries should include this compound as a distinct scaffold. Its unique 9-oxa-3-aza heteroatom arrangement and calculated LogP (0.9491) provide a specific physicochemical signature that differs from its constitutional isomer and other bridged morpholines [1]. This adds valuable, quantifiable diversity to screening sets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.